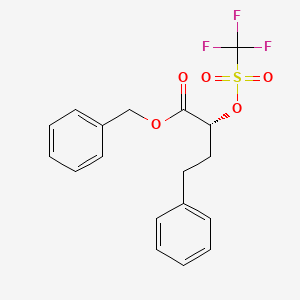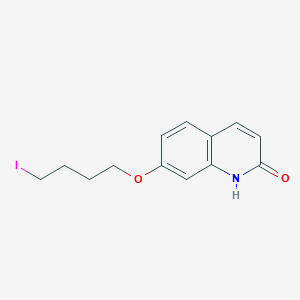![molecular formula C25H34O9Si B13443982 (2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid” is a complex organic molecule. This compound features a bicyclic structure with multiple functional groups, including silyl ether, hydroxyl, and ester groups. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core, introduction of the silyl ether group, and esterification with the propenoic acid derivative. Typical reaction conditions may include:
Formation of the bicyclic core: This step might involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the silyl ether group: This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The final esterification step could involve the reaction of the hydroxyl group with the acetyloxy-methoxyphenyl-propenoic acid derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl ether group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or DIBAL-H (diisobutylaluminum hydride).
Substitution: Reagents like TBAF (tetrabutylammonium fluoride) for deprotection of the silyl ether group.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of a deprotected hydroxyl group or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
類似化合物との比較
Similar Compounds
(2E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid: A similar compound with slight variations in the functional groups.
(2E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid: Another similar compound with different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or synthetic utility compared to similar compounds.
特性
分子式 |
C25H34O9Si |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
[(1R,3R,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]octan-4-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H34O9Si/c1-15(26)31-17-10-8-16(12-18(17)30-5)9-11-21(27)33-22-19-13-25(29,23(28)32-19)14-20(22)34-35(6,7)24(2,3)4/h8-12,19-20,22,29H,13-14H2,1-7H3/b11-9+/t19-,20-,22+,25-/m1/s1 |
InChIキー |
MCOAJCKGJAQXNG-BPRIEMQGSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@H]3C[C@@](C[C@H]2O[Si](C)(C)C(C)(C)C)(C(=O)O3)O)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2C3CC(CC2O[Si](C)(C)C(C)(C)C)(C(=O)O3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


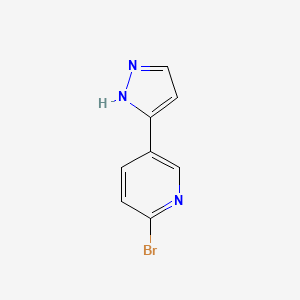
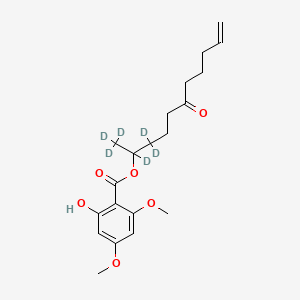



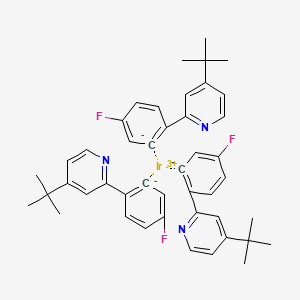
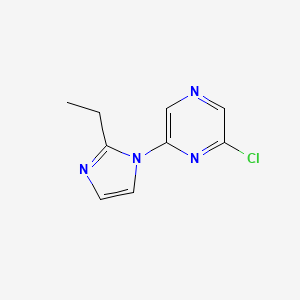
![tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)
![Tert-butyl 4-[(6-fluoroquinolin-2-YL)methyl]piperazine-1-carboxylate](/img/structure/B13443950.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
